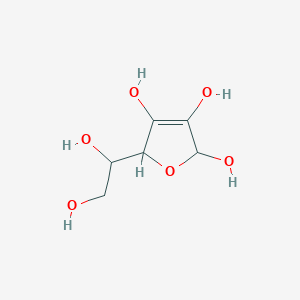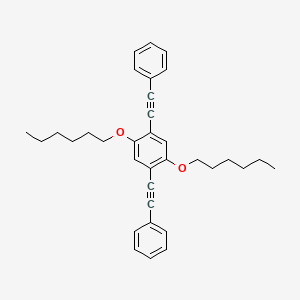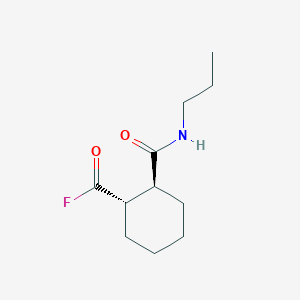
(1S,2S)-2-(propylcarbamoyl)cyclohexane-1-carbonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-(propylcarbamoyl)cyclohexane-1-carbonyl fluoride is an organic compound with a unique structure that includes a cyclohexane ring substituted with a propylcarbamoyl group and a carbonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(propylcarbamoyl)cyclohexane-1-carbonyl fluoride typically involves the reaction of cyclohexane derivatives with propyl isocyanate and fluorinating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(propylcarbamoyl)cyclohexane-1-carbonyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl fluoride group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the fluoride group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
(1S,2S)-2-(propylcarbamoyl)cyclohexane-1-carbonyl fluoride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(propylcarbamoyl)cyclohexane-1-carbonyl fluoride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarbonyl fluoride: A simpler analog without the propylcarbamoyl group.
Cyclohexane-1-carbonyl chloride: Similar structure but with a chloride group instead of fluoride.
N-propylcyclohexanecarboxamide: Lacks the carbonyl fluoride group.
Uniqueness
(1S,2S)-2-(propylcarbamoyl)cyclohexane-1-carbonyl fluoride is unique due to its specific stereochemistry and the presence of both a propylcarbamoyl group and a carbonyl fluoride group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
CAS No. |
288314-22-7 |
|---|---|
Molecular Formula |
C11H18FNO2 |
Molecular Weight |
215.26 g/mol |
IUPAC Name |
(1S,2S)-2-(propylcarbamoyl)cyclohexane-1-carbonyl fluoride |
InChI |
InChI=1S/C11H18FNO2/c1-2-7-13-11(15)9-6-4-3-5-8(9)10(12)14/h8-9H,2-7H2,1H3,(H,13,15)/t8-,9-/m0/s1 |
InChI Key |
FHGZZKXFEXRARI-IUCAKERBSA-N |
Isomeric SMILES |
CCCNC(=O)[C@H]1CCCC[C@@H]1C(=O)F |
Canonical SMILES |
CCCNC(=O)C1CCCCC1C(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


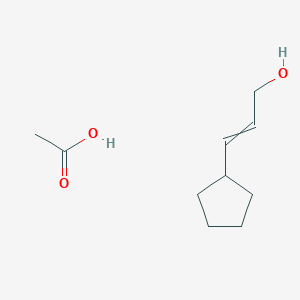

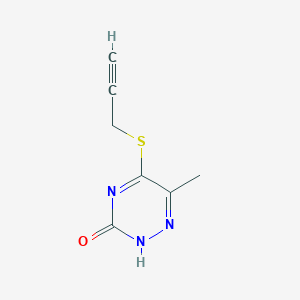
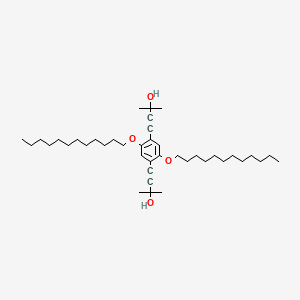
![Bis[3,4-bis(phenylethynyl)phenyl] ether](/img/structure/B12564161.png)




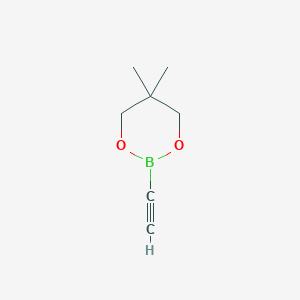

![2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol](/img/structure/B12564212.png)
